(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-12-6-8-14(9-7-12)21-16(24)10-15-18(26)23(19(27)28-15)11-17(25)22-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)(H,22,25)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMNHOXZTNQOAS-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a thiazolidine ring and various functional groups that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and hypoglycemic properties, supported by data tables and research findings.
The molecular formula of this compound is CHFNOS, with a molecular weight of 449.4 g/mol. The compound's structural complexity contributes to its biological activity.
Anti-inflammatory Activity
Research has demonstrated that thiazolidine derivatives exhibit significant anti-inflammatory properties. A study evaluating various thiazolidine compounds found that derivatives similar to this compound effectively inhibited inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses. For instance, a related compound showed an IC value of 8.66 µM against iNOS activity, outperforming the standard anti-inflammatory drug indomethacin .
Table 1: Anti-inflammatory Activity of Thiazolidine Derivatives
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| Indomethacin | 10.0 | COX inhibition |
| Compound 3I | 8.66 | iNOS inhibition |
| Compound A | 4.16 | PGE production inhibition |
Antimicrobial Activity
Thiazolidine derivatives have also shown promising antimicrobial activity against various bacterial strains. A study highlighted that compounds with similar structural features exhibited potent bactericidal effects against both Gram-positive and Gram-negative bacteria. For example, derivatives were reported to have an antibacterial efficacy of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | Bacterial Strain | % Inhibition |
|---|---|---|
| Compound B | E. coli | 88.46 |
| Compound C | S. aureus | 91.66 |
| (Z)-Compound | Various strains | Varies |
Hypoglycemic Activity
Thiazolidinediones are known for their hypoglycemic effects, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). Studies have shown that compounds like this compound can significantly lower blood glucose levels in diabetic models. In one study, derivatives demonstrated significant hypoglycemic activity in alloxan-induced diabetic mice .
Table 3: Hypoglycemic Activity in Animal Models
| Compound | Model | Blood Glucose Reduction (%) |
|---|---|---|
| Compound D | Alloxan-induced mice | 45 |
| (Z)-Compound | Wistar albino rats | 50 |
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of iNOS : The compound binds to the active site of iNOS, reducing nitric oxide production and consequently inflammation.
- Antimicrobial Action : The thiazolidine structure interacts with bacterial cell membranes or essential enzymes, leading to cell death.
- PPAR Activation : The compound enhances insulin sensitivity by activating PPARγ, which plays a crucial role in glucose metabolism.
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidine derivatives for their biological activities:
- Synthesis and Evaluation : A series of thiazolidine derivatives were synthesized and evaluated for their anti-inflammatory properties using LPS-induced RAW 264.7 cells as a model system .
- Antimicrobial Testing : Another study involved testing various thiazolidine compounds against clinical isolates of bacteria, demonstrating significant antibacterial effects .
- Hypoglycemic Effects : In vivo studies on diabetic rats showed that specific derivatives significantly reduced blood glucose levels compared to control groups .
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiazolidine derivatives exhibit significant antimicrobial properties. A study evaluated various thiazolidine-based compounds against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed high antimicrobial activity, suggesting potential therapeutic applications in treating bacterial infections .
Anti-inflammatory Properties
Thiazolidine derivatives have been investigated for their anti-inflammatory effects. The presence of the dioxo functionality in the compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. This property is particularly relevant in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Thiazolidine compounds have been explored for their anticancer properties. For instance, derivatives similar to (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .
Case Study 1: Antimicrobial Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several thiazolidine derivatives and tested them against five bacterial strains and two fungal strains. The results indicated that specific compounds exhibited potent antimicrobial activity, particularly against Klebsiella pneumoniae and Candida albicans. This highlights the potential of these compounds in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiazolidine derivatives similar to this compound. The researchers found that certain derivatives had significant inhibitory effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. This suggests their potential utility in cancer therapy .
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and Knoevenagel condensation. Key steps include:
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Thiazolidinone core formation : Cyclocondensation of thiourea derivatives with α-halo carbonyl compounds under basic conditions.
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Introduction of the phenylaminoethyl group : Nucleophilic substitution or amide coupling at the 3-position of the thiazolidinone ring .
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Acetamide side-chain incorporation : Acylation of the 5-position with 4-fluorophenylacetic acid derivatives .
Nucleophilic Additions
The exocyclic double bond (C5-ylidene) undergoes nucleophilic additions with amines, hydrazines, and thiols, forming adducts that modulate biological activity .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 6 hr | Hydrazone derivative | 78% | |
| Benzylamine | THF, room temperature, 12 hr | N-Benzyl adduct at C5-ylidene | 65% |
Cross-Coupling Reactions
The fluorophenyl group facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification:
Ring-Opening and Rearrangements
Under acidic or basic conditions, the thiazolidinone ring undergoes cleavage, yielding open-chain intermediates. For example:
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Acidic hydrolysis : Generates a mercaptoacetamide derivative via cleavage of the C2–N bond .
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Base-mediated rearrangement : Forms a thioamide intermediate, which can cyclize into alternative heterocycles.
Electrophilic Substitution
The electron-rich phenylaminoethyl group participates in electrophilic substitutions, such as nitration or halogenation:
| Reagent | Conditions | Position Modified | Product | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Para to -NH group | Nitro-substituted derivative | 60% | |
| Br₂/FeBr₃ | DCM, 25°C, 4 hr | Ortho to -NH group | Brominated analogue | 55% |
Biological Activity Modulation via Structural Modifications
The compound’s anti-inflammatory and anticancer properties are enhanced through strategic modifications:
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Hydroxyl group introduction : Improves solubility and COX-II binding affinity via H-bonding with Ser339 and Arg499 .
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Halogen substitution (e.g., Cl, Br) : Increases metabolic stability and target selectivity .
Computational Insights
Docking studies reveal that the 4-fluorophenyl group occupies hydrophobic pockets in COX-II, while the thiazolidinone carbonyls form hydrogen bonds with His75 and Gln178 . Substituents at the phenylaminoethyl moiety influence binding energy (ΔG = −16.40 to −17.15 kcal/mol) .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Substituents and Stereochemistry
The target compound’s unique features include:
- Z-configuration at the thiazolidinone-ylidene moiety, critical for planar geometry and bioactivity .
- Phenylaminoethyl group at position 3, distinguishing it from analogs with simpler alkyl or sulfonyl substituents (e.g., : benzenesulfonyl group).
- 4-Fluorophenylacetamide at position 5, a common pharmacophore in antiviral and hypoglycemic agents .
Key Structural Analogs:
Physicochemical Properties
- Melting Points: Analogs with electron-withdrawing groups (e.g., -NO2, -CF3 in ) exhibit lower melting points (120–122°C) compared to electron-donating groups (e.g., -OCH3 in : 122–123°C) .
- NMR Shifts : The 4-fluorophenyl group in the target compound would produce distinct <sup>1</sup>H NMR signals (δ ~7.0–7.5 ppm for aromatic protons) and <sup>19</sup>F NMR peaks (δ ~-110 ppm) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Begin with the formation of the thiazolidine-2,4-dione core via cyclization of thiosemicarbazide derivatives with chloroacetic acid under sodium acetate catalysis (reflux in DMF/acetic acid) .
- Substitution : Introduce the 2-oxo-2-(phenylamino)ethyl group via nucleophilic substitution using activated intermediates (e.g., chloroacetamide derivatives) in DMF with potassium carbonate as a base .
- Stereochemical control : Maintain the Z-configuration by optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) to stabilize the desired isomer .
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via recrystallization (ethanol/water) .
Q. How can the molecular structure of this compound be validated spectroscopically?
- Key techniques :
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1735 cm⁻¹ (thiazolidinedione) and ~1685 cm⁻¹ (acetamide), along with NH stretches at ~3240 cm⁻¹ .
- NMR : Use ¹H NMR to verify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and phenylamino groups) and ¹³C NMR to identify carbonyl carbons (δ 163–173 ppm) .
- Mass spectrometry : Validate the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the thiazolidine and acetamide moieties .
Q. What preliminary biological screening assays are suitable for this compound?
- In vitro assays :
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 μM, with IC₅₀ calculations .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi, comparing zone-of-inhibition metrics to standard antibiotics .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., PPARγ or EGFR)?
- Approach :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PPARγ (PDB ID: 2PRG) or EGFR (PDB ID: 1M17). Focus on hydrogen bonding with key residues (e.g., Lys367 in PPARγ) and π-π stacking with fluorophenyl groups .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM-PBSA) .
Q. What strategies can resolve contradictions in biological activity data across similar thiazolidinedione derivatives?
- Analytical framework :
- SAR studies : Systematically compare substituents (e.g., fluorophenyl vs. thiophenyl) using analogues from PubChem (e.g., CID 5862736) to isolate structural determinants of activity .
- Meta-analysis : Aggregate data from high-throughput screens (e.g., NCI-60 panel) to identify trends in potency and selectivity .
- Mechanistic studies : Use Western blotting or qPCR to validate target engagement (e.g., PPARγ phosphorylation) and rule off-target effects .
Q. How can crystallography improve understanding of this compound’s stereoelectronic properties?
- Protocol :
- Crystal growth : Dissolve the compound in DMSO/ethanol (1:5) and vapor-diffuse hexane at 4°C to obtain single crystals .
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., C=O···H-N interactions) .
Q. What pharmacokinetic challenges are anticipated, and how can they be addressed?
- ADMET profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification; improve via nanoformulation (e.g., PLGA nanoparticles) .
- Metabolic stability : Conduct liver microsome assays (human/rat) with LC-MS/MS to identify major metabolites (e.g., oxidative deamination) .
- Toxicity : Perform acute toxicity studies in rodents (OECD 423), monitoring ALT/AST levels for hepatotoxicity .
Methodological Notes
- Contradictions : Varied synthetic yields (70–90%) may arise from solvent choice (DMF vs. toluene) or catalyst loading .
- Key references : Prioritize PubChem data for structural analogs and avoid commercial sources (e.g., BenchChem) per guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
